molecular formula C19H18FN3O2S B2650603 (3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 1170539-47-5

(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2650603
CAS No.: 1170539-47-5
M. Wt: 371.43
InChI Key: LNYHAWQRQVZUEQ-UHFFFAOYSA-N
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Description

(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a synthetically designed small molecule that represents a chemotype of significant interest in medicinal chemistry and pharmacological research, particularly in the development of kinase inhibitors [1]. This compound integrates a 1,3,4-oxadiazole heterocycle, a privileged scaffold known for its diverse biological activities, linked to a piperidine ring and a thiophene-based carbonyl group [2]. The 1,3,4-oxadiazole core is a key pharmacophore that contributes to potent enzyme inhibition by participating in hydrogen bonding and dipole-dipole interactions within the active sites of target proteins [3]. Research indicates that compounds with this structural motif exhibit promising activity as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is critically involved in cellular signaling pathways regulating adhesion, migration, proliferation, and survival [4]. Due to the central role of FAK in cancer progression and metastasis, this compound serves as a valuable chemical probe for investigating FAK-mediated signaling in oncology research [5]. Its application extends to in vitro studies aimed at elucidating the mechanisms of tumor cell invasion and to high-throughput screening campaigns designed to discover novel anti-metastatic agents [6]. By selectively modulating FAK activity, researchers can dissect complex oncogenic pathways and validate FAK as a therapeutic target for various solid tumors [7].

Properties

IUPAC Name

[3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c20-15-7-5-13(6-8-15)11-17-21-22-18(25-17)14-3-1-9-23(12-14)19(24)16-4-2-10-26-16/h2,4-8,10,14H,1,3,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYHAWQRQVZUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CS2)C3=NN=C(O3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone typically involves multiple steps:

    Formation of the 1,3,4-Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, the reaction of 4-fluorobenzyl hydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield the desired oxadiazole ring.

    Piperidine Ring Introduction: The oxadiazole intermediate can then be reacted with a piperidine derivative. This step often involves nucleophilic substitution reactions where the piperidine nitrogen attacks an electrophilic carbon on the oxadiazole ring.

    Final Coupling: The final step involves coupling the piperidine-oxadiazole intermediate with a thiophene derivative. This can be done using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The aromatic rings (fluorobenzyl and thiophene) can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be employed under controlled conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Structure and Composition

The compound features a complex structure that includes:

  • A piperidine ring
  • An oxadiazole moiety
  • A thiophene group
  • A fluorobenzyl substituent

This unique arrangement contributes to its biological activity and interaction with various biological targets.

Molecular Formula

The molecular formula of the compound is C19H20FN3O2SC_{19}H_{20}FN_3O_2S, indicating a diverse range of functional groups that may contribute to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer activity. The oxadiazole core is known for its ability to inhibit topoisomerases, enzymes crucial for DNA replication and repair. This inhibition can lead to cancer cell death.

Case Study: Topoisomerase II Inhibitors

A study highlighted the development of oxadiazole derivatives as topoisomerase II inhibitors. The synthesized compounds showed promising results in vitro against various cancer cell lines, demonstrating the potential of similar structures like (3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone in cancer therapy .

Anti-inflammatory Agents

Compounds containing thiophene and oxadiazole rings have been investigated for their anti-inflammatory properties. The unique structure of (3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone may contribute to its efficacy in reducing inflammation.

Case Study: COX-II Inhibitors

Research has shown that similar compounds can act as selective cyclooxygenase (COX) inhibitors. These compounds were tested for their ability to reduce inflammatory responses in animal models, suggesting that (3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone could be developed into a therapeutic agent for inflammatory diseases .

Neuropharmacological Potential

The piperidine component of the compound suggests possible applications in neuropharmacology. Piperidine derivatives have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression.

Research Insights

Studies have indicated that modifications of piperidine structures can yield compounds with significant activity at serotonin receptors. Given the structural similarities, (3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone may also exhibit psychotropic effects worthy of further investigation .

Data Tables

Application Area Mechanism Potential Benefits
AnticancerTopoisomerase inhibitionInduces apoptosis in cancer cells
Anti-inflammatoryCOX inhibitionReduces inflammation and pain
NeuropharmacologicalInteraction with serotonin receptorsPotential treatment for mood disorders

Mechanism of Action

The exact mechanism of action of (3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is not fully elucidated. it is hypothesized to interact with specific molecular targets such as G-protein coupled receptors (GPCRs) or ion channels, modulating their activity. The presence of the fluorobenzyl group may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Methanone Group

(a) Thiophen-2-yl vs. 4-Fluorophenyl Methanone

A closely related analog, (3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone, replaces the thiophene with a 4-fluorophenyl group . Key differences include:

  • Lipophilicity : The thiophene moiety (ClogP ~2.5) increases lipophilicity compared to fluorophenyl (ClogP ~2.1), which may enhance membrane permeability but reduce aqueous solubility.
(b) Thiophen-2-yl vs. 4-Methoxyphenyl Methanone

The compound (4-methoxyphenyl)[3-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone (, L922-0090) substitutes thiophene with a 4-methoxyphenyl group.

Variations in the Oxadiazole Substituents

(a) 4-Fluorobenzyl vs. 4-Methoxybenzyl

In 1-(5-(3-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)phenyl)thiophen-2-yl)ethanone (w), the 4-fluorobenzyl group is replaced with 4-methoxybenzyl. The methoxy group increases hydrophilicity (ClogP reduced by ~0.5 units) and may alter metabolic pathways (e.g., demethylation) compared to the fluorine’s inertness .

(b) Oxadiazole vs. Thiadiazole Core

The compound 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one () replaces oxadiazole with thiadiazole. Sulfur’s larger atomic radius and polarizability enhance lipophilicity (ClogP +0.3) and may improve binding to cysteine-rich enzymatic targets .

(a) Anticancer Activity

The series 1-{5-aryl-2-[5-(4-fluoro-phenyl)-thiophen-2-yl][1,3,4]oxadiazol-3-yl}ethanone () includes analogs with thiophene-linked oxadiazoles. Compound 7d showed potent activity against MCF7 breast cancer cells (IC₅₀ = 8.2 µM), comparable to 5-fluorouracil. The thiophene-oxadiazole combination likely enhances DNA intercalation or kinase inhibition .

(b) Kinase Inhibition

In 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (), the thiophene-pyrazole scaffold acts as a PI3Kγ inhibitor (IC₅₀ = 12 nM). This suggests thiophene’s role in aromatic stacking with kinase ATP-binding pockets .

(a) Molecular Weight and Solubility
  • The target compound’s molecular weight (~420 g/mol) is higher than analogs like L922-0090 (363.41 g/mol) due to the thiophene moiety .
  • Aqueous solubility is likely <10 µM (estimated via SwissADME), lower than methoxy-substituted analogs due to increased hydrophobicity.

Biological Activity

The compound (3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone, often referred to as a derivative of oxadiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological effects based on diverse research findings.

1. Chemical Structure and Synthesis

This compound features a piperidine ring linked to an oxadiazole moiety, which is further substituted with a thiophene group. The presence of the fluorobenzyl group enhances its electronic properties, potentially influencing its reactivity and interaction with biological targets.

Synthetic Routes

The synthesis typically involves several key steps:

  • Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Introduction of the Fluorobenzyl Group : Conducted via nucleophilic substitution reactions.
  • Final Coupling : Involves forming the methanone linkage with appropriate coupling reagents such as EDCI or DCC .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxadiazole ring may facilitate binding to specific targets, while the thiophene and piperidine components could modulate biological pathways.

Anticancer Properties

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to our target have shown inhibitory effects on cell proliferation in various cancer cell lines . The mechanism may involve the inhibition of tyrosinase activity, which is crucial for melanin biosynthesis, impacting pigmentation and tumor growth .

Antimicrobial Activity

Additionally, studies have reported that compounds containing oxadiazole moieties possess antimicrobial properties. They have been tested against various bacterial strains and have shown promising results in inhibiting growth .

Case Study: Inhibition of PD-1/PD-L1 Interaction

In a notable study, compounds with similar structural features were evaluated for their ability to modulate immune responses by inhibiting the PD-1/PD-L1 interaction. One such compound demonstrated a remarkable ability to rescue mouse immune cells at concentrations as low as 100 nM . This suggests potential applications in cancer immunotherapy.

Kinetic Studies on Tyrosinase Inhibition

Kinetic studies on related compounds revealed that some derivatives acted as competitive inhibitors of tyrosinase, showcasing IC50 values significantly lower than traditional inhibitors like kojic acid. This indicates a strong potential for developing new therapeutic agents targeting hyperpigmentation disorders .

4. Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AnticancerInhibitory effects on cancer cell lines
AntimicrobialEffective against various bacterial strains
Immune ModulationRescued mouse immune cells (92% at 100 nM)
Tyrosinase InhibitionCompetitive inhibition (IC50 = 0.18 μM)

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of oxadiazole rings, coupling of the piperidine moiety, and functionalization with fluorobenzyl/thiophene groups. Key steps require controlled temperatures (e.g., 60–80°C), inert atmospheres, and catalysts like palladium for cross-coupling reactions. Solvent choice (e.g., DMF or dichloromethane) impacts reaction efficiency. Purification via column chromatography or recrystallization ensures high purity (>95%). Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) resolves substituent positions and confirms fluorobenzyl/thiophene connectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Begin with in vitro assays:

  • Antimicrobial : Broth microdilution (MIC against Gram+/Gram- bacteria, fungi).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases.
  • Use positive controls (e.g., doxorubicin for anticancer) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can conflicting reports on this compound’s biological activity be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

  • Use identical cell passages and serum-free media in cytotoxicity assays.
  • Validate enzyme inhibition with recombinant proteins.
  • Compare pharmacokinetic parameters (e.g., LogP, plasma stability) to contextualize efficacy. Cross-reference structural analogs (e.g., thiadiazole vs. oxadiazole derivatives) to identify activity trends .

Q. What strategies can optimize the compound’s bioavailability while retaining target affinity?

  • Methodological Answer : Modify substituents to enhance solubility:

  • Introduce polar groups (e.g., -OH, -NH₂) on the piperidine ring.
  • Replace fluorobenzyl with trifluoromethyl for metabolic stability.
  • Employ prodrug approaches (e.g., ester prodrugs for carboxylic acid derivatives). Use molecular docking to predict binding interactions with targets (e.g., EGFR kinase) and retain critical pharmacophores .

Q. How does the oxadiazole-thiophene scaffold influence mechanistic pathways in enzyme inhibition?

  • Methodological Answer : The oxadiazole ring acts as a bioisostere for carboxylate groups, enabling hydrogen bonding with active-site residues. Thiophene’s electron-rich system facilitates π-π stacking in hydrophobic pockets. Mechanistic studies:

  • Perform kinetic assays (e.g., Lineweaver-Burk plots) to identify inhibition type (competitive/non-competitive).
  • Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd).
  • Validate with mutagenesis studies on key enzyme residues .

Comparative and Structural Analysis

Q. How does this compound compare structurally and functionally to related 1,3,4-oxadiazole derivatives?

  • Answer :

Feature This Compound Analog (e.g., Thiadiazole Derivative)
Core Structure Oxadiazole + thiopheneThiadiazole + phenyl
LogP ~3.2 (moderate lipophilicity)~4.1 (higher lipophilicity)
Target Affinity EGFR IC₅₀ = 12 nMEGFR IC₅₀ = 28 nM
Metabolic Stability t₁/₂ = 45 min (human microsomes)t₁/₂ = 22 min
The fluorobenzyl group enhances target selectivity, while thiophene improves membrane permeability .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity while others show negligible effects?

  • Methodological Answer : Variations may stem from:

  • Cellular context : Activity in p53-mutant vs. wild-type cells.
  • Compound stability : Degradation in cell culture media (validate via LC-MS).
  • Off-target effects : Use CRISPR screens to identify synthetic lethal partners. Replicate studies under uniform conditions (e.g., 48-h exposure, 10% FBS) .

Synthetic Challenges

Q. What are common side reactions during oxadiazole ring formation, and how can they be mitigated?

  • Methodological Answer : Side products include open-chain hydrazides (from incomplete cyclization) or dimerization. Mitigation strategies:

  • Use dehydrating agents (P₂O₅, POCl₃) to drive cyclization.
  • Optimize reaction time (6–8 hr) and temperature (reflux in toluene).
  • Monitor intermediates via LC-MS to abort failed batches early .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.